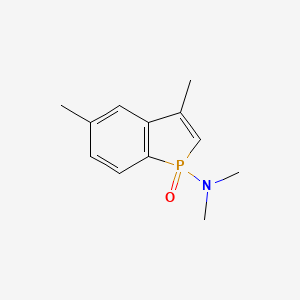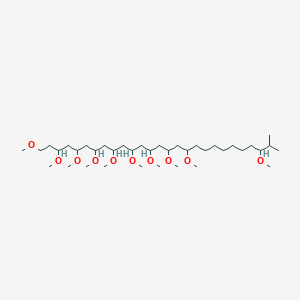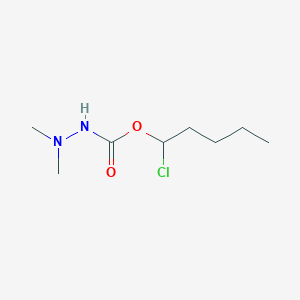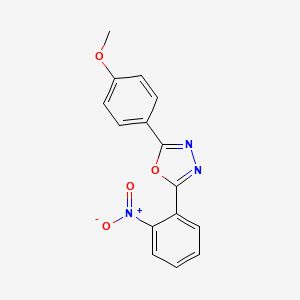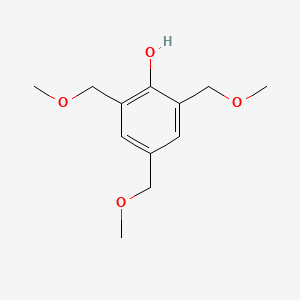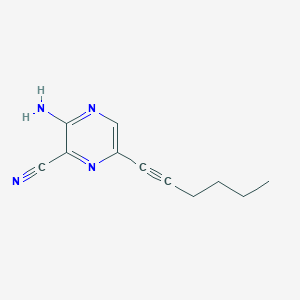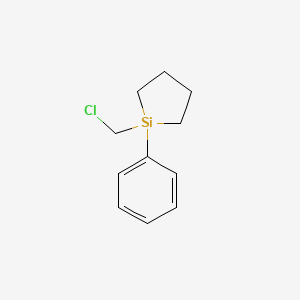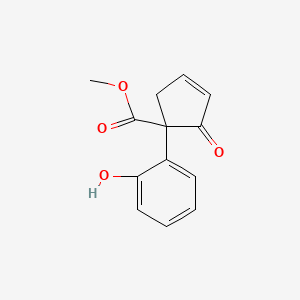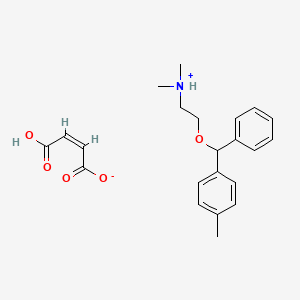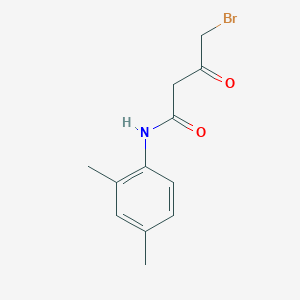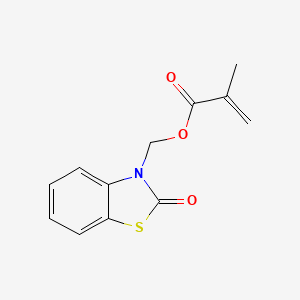![molecular formula C22H44O6 B14337642 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL CAS No. 99606-43-6](/img/structure/B14337642.png)
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL is a complex organic compound with the molecular formula C21H42O5 . This compound is characterized by its unique structure, which includes a dodecyloxy group attached to a tetraoxacyclotridecane ring. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL typically involves the reaction of dodecyloxy methanol with a tetraoxacyclotridecane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and advanced purification methods to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dodecyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Scientific Research Applications
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL involves its interaction with specific molecular targets. The dodecyloxy group can interact with hydrophobic regions of biomolecules, while the tetraoxacyclotridecane ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(Dodecyloxy)ethoxy]ethanol: Similar in structure but with an ethoxy group instead of a tetraoxacyclotridecane ring.
Sodium laureth sulfate: A surfactant with a similar dodecyloxy group but different overall structure and applications.
Uniqueness
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL is unique due to its combination of a dodecyloxy group and a tetraoxacyclotridecane ring. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
99606-43-6 |
|---|---|
Molecular Formula |
C22H44O6 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-(dodecoxymethyl)-1,4,7,10-tetraoxacyclotridecan-12-ol |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-25-19-22-20-27-16-14-24-13-15-26-17-21(23)18-28-22/h21-23H,2-20H2,1H3 |
InChI Key |
KLYGTXIQAJSPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC1COCCOCCOCC(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



